オランティオグリオクラジン

概要

説明

Aurantiogliocladin is a naturally occurring compound produced by the fungus Clonostachys candelabrum. It is known for its ability to inhibit biofilm formation at subtoxic concentrations. Biofilms are complex communities of microorganisms that adhere to surfaces and are protected by a self-produced matrix. These biofilms are notoriously difficult to treat due to their increased resistance to antibiotics .

科学的研究の応用

Aurantiogliocladin has several scientific research applications, including:

Chemistry: Used as a model compound to study quinone chemistry and its reactivity.

Medicine: Explored for its weak antibiotic properties, particularly against Staphylococcus epidermidis.

Industry: Potential use in developing anti-biofilm coatings for medical devices and industrial equipment.

作用機序

Target of Action

Aurantiogliocladin primarily targets biofilms of certain bacterial strains . Biofilms are structured communities of bacteria that can adhere to living or inert surfaces and are enveloped in a self-produced protective extracellular matrix. They play a significant role in many microbial infections.

Mode of Action

Aurantiogliocladin interacts with these biofilms, inhibiting their formation . .

Biochemical Pathways

The compound’s ability to inhibit biofilm formation suggests it may interfere with the quorum sensing systems that bacteria use to communicate and coordinate biofilm formation .

Pharmacokinetics

Its molecular formula isC10H12O4 and it has a molecular weight of 196.20 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of aurantiogliocladin’s action is the inhibition of biofilm formation in certain bacterial strains . This can help control infections where pathogens are organized in biofilms, which are often difficult to treat due to increased antibiotic resistances .

Action Environment

The efficacy and stability of aurantiogliocladin may be influenced by environmental factors. For instance, the compound was identified in a screen of fungal isolates obtained from the Harz mountains in Germany, suggesting it may be produced by organisms living in wet environments . These organisms are preferentially threatened by biofilm formation and may have developed strategies to control pathogens in these biofilms .

生化学分析

Biochemical Properties

Aurantiogliocladin interacts with various biomolecules in biochemical reactions. It has been identified as a weak antibiotic, particularly active against Staphylococcus epidermidis .

Cellular Effects

Aurantiogliocladin has been shown to have significant effects on various types of cells. It inhibits biofilm formation, a process that involves the aggregation of cells into a community, in several bacterial strains . This suggests that aurantiogliocladin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can inhibit biofilm formation, suggesting that it may interact with biomolecules involved in this process . It may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that aurantiogliocladin can inhibit biofilm formation at concentrations below the minimal inhibitory concentrations . This suggests that aurantiogliocladin may have long-term effects on cellular function.

Metabolic Pathways

Given its role in inhibiting biofilm formation, it is likely that it interacts with enzymes or cofactors involved in this process .

Transport and Distribution

Given its role in inhibiting biofilm formation, it is likely that it interacts with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in inhibiting biofilm formation, it is likely that it is localized to specific compartments or organelles involved in this process .

準備方法

Synthetic Routes and Reaction Conditions: Aurantiogliocladin can be synthesized through various chemical reactions involving its precursor compounds. The synthesis typically involves the oxidation of 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium .

Industrial Production Methods: Industrial production of aurantiogliocladin involves the cultivation of Clonostachys candelabrum under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain aurantiogliocladin in its pure form .

化学反応の分析

Types of Reactions: Aurantiogliocladin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinones.

Reduction: Aurantiogliocladin can be reduced to its corresponding hydroquinone.

Substitution: The methoxy groups in aurantiogliocladin can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of more complex quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted quinones with various functional groups.

類似化合物との比較

Aurantiogliocladin is similar to other toluquinones, which are also produced by various fungi and exhibit different antibiotic activities. Some of the similar compounds include:

- 2,3-Dimethoxy-5,6-dimethyl-1,4-benzoquinone

- 2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

- 2,3-Dimethoxy-5,6-dimethylbenzo-1,4-quinone

What sets aurantiogliocladin apart is its specific ability to inhibit biofilm formation at subtoxic concentrations, making it a unique candidate for anti-biofilm applications .

生物活性

Aurantiogliocladin is a secondary metabolite produced by the fungus Clonostachys candelabrum. First identified in 1953, this compound has garnered attention for its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of aurantiogliocladin, focusing on its antibacterial and antifungal effects, biofilm inhibition capabilities, and potential applications in medical and agricultural fields.

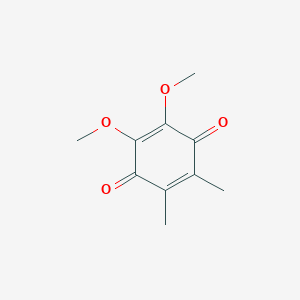

Chemical Structure and Properties

Aurantiogliocladin has a molecular formula of and is classified as a toluquinone. Its structure includes two carbonyl groups and two double bonds, indicative of its reactivity and potential biological activity. The compound demonstrates weak antibiotic properties, primarily affecting Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Antibacterial Activity

Research has shown that aurantiogliocladin exhibits moderate antibacterial activity against various bacterial strains. Notably, it is effective against Staphylococcus epidermidis, with minimal inhibitory concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus epidermidis | 128 | Bacteriostatic |

| Staphylococcus aureus | >128 | No inhibition |

| Bacillus cereus | 128 | Bacteriostatic |

| Escherichia coli | >128 | No inhibition |

The compound's activity is characterized as bacteriostatic rather than bactericidal, meaning it inhibits bacterial growth without killing the cells .

Biofilm Inhibition

Aurantiogliocladin has been shown to inhibit biofilm formation in several bacterial species, which is crucial for preventing persistent infections. The inhibition rates vary depending on the concentration used:

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition at 1/8 MIC (%) |

|---|---|---|

| Bacillus cereus | 128 | 37% |

| C. violaceum | 90 | 90% |

These results indicate that aurantiogliocladin can significantly reduce biofilm formation even at subtoxic concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Antifungal Activity

In addition to its antibacterial properties, aurantiogliocladin exhibits antifungal activity against various yeast strains. The effectiveness varies among species, as shown in the following table:

| Yeast Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida guilliermondii | 64 | Fungistatic |

| Rhodosporidium glutinis | 64 | Fungistatic |

| Candida albicans | >128 | No significant activity |

The compound was found to be fungistatic at MIC levels but not fungicidal, similar to its behavior against bacteria .

Case Studies

Several studies have highlighted the biological activities of aurantiogliocladin:

- Antimicrobial Efficacy : A study demonstrated that aurantiogliocladin effectively inhibited biofilm formation in C. violaceum, achieving up to 90% inhibition at MIC levels .

- Insecticidal Properties : Aurantiogliocladin has also shown insecticidal effects against termites (Coptotermes formosanus) and larvae of Aedes aegypti, suggesting its potential use in pest control applications .

- Quorum-Sensing Inhibition : The compound has been associated with quorum-quenching activity, which may contribute to its ability to disrupt biofilm formation by interfering with bacterial communication systems .

特性

IUPAC Name |

2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYQJVWDVBANHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486259 | |

| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-54-5 | |

| Record name | Aurantiogliocladin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURANTIOGLIOCLADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74R18PLB3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。